molecular formula C9H9BrClN3O3 B14424562 1-(4-Bromo-3-chlorophenyl)-3-methoxy-3-methyl-1-nitrosourea CAS No. 84288-70-0

1-(4-Bromo-3-chlorophenyl)-3-methoxy-3-methyl-1-nitrosourea

Cat. No.: B14424562
CAS No.: 84288-70-0
M. Wt: 322.54 g/mol
InChI Key: DAJBMTBBVRTGOR-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-chlorophenyl)-3-methoxy-3-methyl-1-nitrosourea is a synthetic organic compound characterized by the presence of bromine, chlorine, methoxy, and nitrosourea functional groups

Preparation Methods

The synthesis of 1-(4-Bromo-3-chlorophenyl)-3-methoxy-3-methyl-1-nitrosourea typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with 4-bromo-3-chloroaniline.

    Methoxylation: The aniline derivative undergoes methoxylation to introduce the methoxy group.

    Methylation: The next step involves methylation to add the methyl group.

    Nitrosation: Finally, the compound is subjected to nitrosation to form the nitrosourea moiety.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Bromo-3-chlorophenyl)-3-methoxy-3-methyl-1-nitrosourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromo-3-chlorophenyl)-3-methoxy-3-methyl-1-nitrosourea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-chlorophenyl)-3-methoxy-3-methyl-1-nitrosourea involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

1-(4-Bromo-3-chlorophenyl)-3-methoxy-3-methyl-1-nitrosourea can be compared with other similar compounds, such as:

    4-Bromo-3-chlorophenylboronic acid: This compound shares the bromine and chlorine substituents but lacks the methoxy and nitrosourea groups.

    Chlorbromuron: An obsolete herbicide with a similar phenyl structure but different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

84288-70-0

Molecular Formula

C9H9BrClN3O3

Molecular Weight

322.54 g/mol

IUPAC Name

1-(4-bromo-3-chlorophenyl)-3-methoxy-3-methyl-1-nitrosourea

InChI

InChI=1S/C9H9BrClN3O3/c1-13(17-2)9(15)14(12-16)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3

InChI Key

DAJBMTBBVRTGOR-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)N(C1=CC(=C(C=C1)Br)Cl)N=O)OC

Origin of Product

United States

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